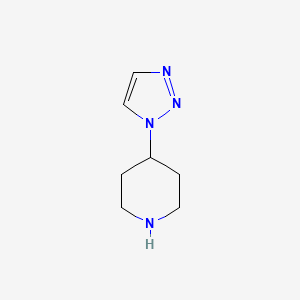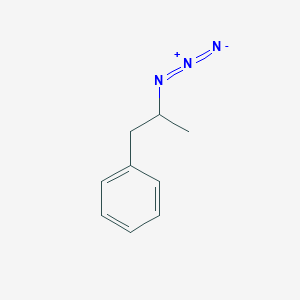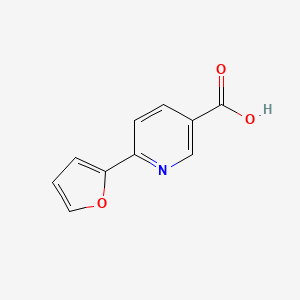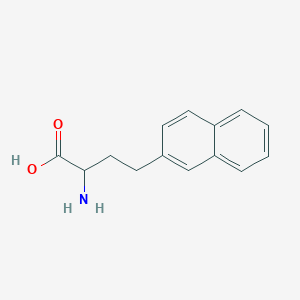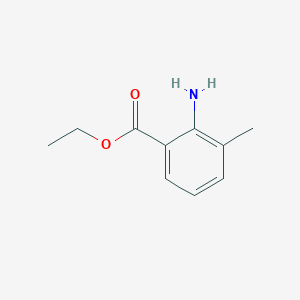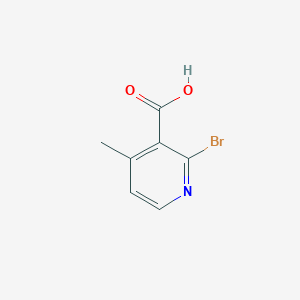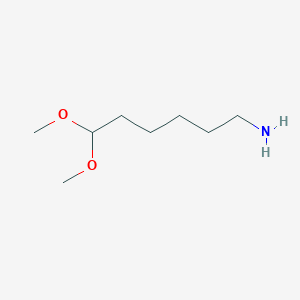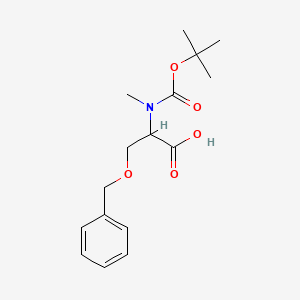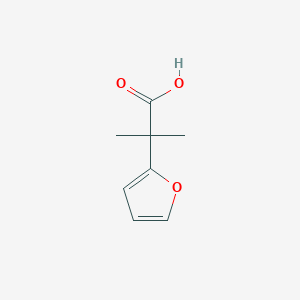
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid" is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. This compound is structurally related to several other compounds that have been synthesized and studied for their potential medicinal properties, such as antiallergy, antiparasitic, and antitumor activities .
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves the condensation of various precursors. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was synthesized through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another example includes the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines, which were prepared by condensation of (arylmethyl)triphenylphosphoranes with 4,4-ethylenedioxycyclohexanone, followed by hydrogenation and acidolysis . These methods highlight the versatility of synthetic approaches in creating various quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the presence of a carboxylic acid moiety directly attached to the 2 position of the pyrimidine ring is favorable for intravenous activity, while esters of this acid are preferred for oral activity . The crystal structure of a peptide containing a quinazoline derivative was determined, showing that slight differences in molecular conformation can exist within the same compound . These structural insights are essential for understanding the activity and function of these compounds.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are significant for their biological applications. The synthesis of peptides containing quinazoline derivatives can lead to cyclization products, as seen in the formation of a compound with the 1H,3H,5H-oxazolo[3,4-a]quinoline system . The reactivity of these compounds is influenced by their functional groups and the conditions under which they are synthesized or treated.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are characterized by techniques such as NMR spectroscopy, X-ray diffraction, and elemental analyses . These properties are influenced by the specific substituents and the overall molecular structure of the compound. For instance, the protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was synthesized using a solvent-free process assisted by focused microwave technology, which could affect its physical properties .
Scientific Research Applications
Analytical Methods for Antioxidant Activity
The study of antioxidants, crucial across various fields like food engineering, medicine, and pharmacy, leverages numerous tests to determine antioxidant activity. Among these, spectrophotometry-based assays, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, play a significant role. These methods, involving characteristic colour changes or solution discolouration, are applied to analyze antioxidant capacity in complex samples, providing insights into the chemical reactions and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Treatment of Organic Pollutants
An enzymatic approach using oxidoreductive enzymes, in the presence of redox mediators, presents a promising method for the remediation of various organic pollutants in industrial wastewater. Enzymes like laccases and peroxidases, when combined with redox mediators, significantly enhance the degradation efficiency of recalcitrant compounds, offering a potential future in the enzymatic treatment of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Pharmacological Review of Chlorogenic Acid
Chlorogenic acid, a phenolic compound found in coffee and tea, exhibits various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Its capacity to modulate lipid and glucose metabolism, offering benefits for conditions such as diabetes and obesity, underscores its potential as a natural food additive and therapeutic agent. This review calls for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Herbicide Toxicity and Environmental Impact
Research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, highlights the need for further investigation into its effects on non-target species, especially in aquatic environments. This scientometric review suggests a focus on molecular biology, specifically gene expression, for future research on 2,4-D toxicology and mutagenicity (Zuanazzi et al., 2020).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, containing the privileged scaffold found in nature, have seen significant synthesis for various therapeutic activities, particularly in cancer and central nervous system disorders. The approval of trabectedin for treating soft tissue sarcomas marks a milestone in anticancer drug discovery, showcasing the potential of these compounds in drug development (Singh & Shah, 2017).
Safety And Hazards
Future Directions
The future directions for this compound could involve further studies on its interaction with the PYCR1 enzyme and its potential use in cancer treatment. The results from the study of PYCR1 provide a proof-of-concept for the inhibitor discovery approach and a basis for fragment-to-lead optimization .
properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-6-4(8(13)14)2-1-3-5(6)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHPRNIZXNTHNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598991 |
Source


|
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | |
CAS RN |
5715-10-6 |
Source


|
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


